Product packaging for Allyl 4-bromophenyl sulfone(Cat. No.:CAS No. 16733-68-9)

Allyl 4-bromophenyl sulfone

Cat. No.: B180978
CAS No.: 16733-68-9
M. Wt: 261.14 g/mol
InChI Key: IKNDXXAOAZRRJV-UHFFFAOYSA-N
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Description

Significance within Contemporary Organic Chemistry

Organosulfone derivatives are pivotal structural motifs found in numerous biologically active compounds and are instrumental in the synthesis of pharmaceuticals and agrochemicals. mdpi.commdpi.comacs.org The sulfonyl group's ability to modulate the physicochemical and pharmacological properties of a parent molecule makes it a valuable component in drug design. acs.org Allylic sulfones, a specific subclass, are particularly important due to their dual functionality, combining the reactivity of an alkene with the unique properties of the sulfonyl group. mdpi.comorganic-chemistry.org This combination allows for their use in creating complex molecular architectures. mdpi.com

The development of novel synthetic methodologies, including green chemistry approaches, has further elevated the status of organosulfones. rsc.org Modern techniques such as photocatalysis and electrochemistry are being employed to synthesize and functionalize these compounds under mild and environmentally benign conditions, expanding their accessibility and application. organic-chemistry.orgrsc.orgorganic-chemistry.org The stability and compatibility of sulfones with various reaction conditions make them preferred reagents for streamlining complex synthetic pathways. researchgate.netchemimpex.com

Role as a Synthetic Building Block

Allyl 4-bromophenyl sulfone and its analogs are highly valued as versatile synthetic building blocks. organic-chemistry.orgorganic-chemistry.orgmdpi.com The sulfonyl group can act as a "chemical chameleon," behaving as either a nucleophile or an electrophile depending on the reaction conditions. researchgate.netthieme.de This dual reactivity allows for its use as a 1,1-dipole synthon, a reagent that can form two bonds at the same carbon atom. thieme.de

The presence of the 4-bromophenyl group provides an additional site for synthetic modification. The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds and the synthesis of complex biaryl structures. nih.govsigmaaldrich.comacs.orgacs.org

Allylic sulfones are key precursors in a variety of named reactions and synthetic strategies:

Julia-Kocienski Olefination: This reaction utilizes allylic sulfones to react with aldehydes or ketones to form alkenes, often with high stereoselectivity. wikipedia.orgoregonstate.eduorganic-chemistry.org

Allylic Alkylation: The allyl group can participate in substitution reactions, where the sulfonyl group acts as a leaving group, allowing for the introduction of various nucleophiles. thieme.deyoutube.com

Cycloaddition Reactions: The alkene moiety of allylic sulfones can undergo cycloaddition reactions to construct cyclic and heterocyclic systems. acs.org

The following table summarizes selected synthetic methods utilizing allylic sulfones, highlighting the diversity of starting materials and reaction conditions.

Reaction TypeStarting MaterialsCatalyst/ReagentProduct TypeRef.
Radical SulfonylationMorita-Baylis-Hillman adducts, ThiosulfonatesCs₂CO₃Allyl sulfones thieme-connect.comresearchgate.net
Dehydrative SulfinationAllylic alcohols, Sulfinic acids(No catalyst)Allyl sulfones mdpi.comorganic-chemistry.org
Photocatalytic Radical ReactionSulfonyl chlorides, Allyl bromidesfac-Ir(ppy)₃Allyl sulfones organic-chemistry.orgorganic-chemistry.org
Suzuki-Miyaura Coupling2-Bromoallyl sulfone, Arylboronic acidsNiSO₄·6H₂O2-Aryl allyl sulfones nih.govacs.org
Allylic SubstitutionAllyl 4-chlorophenyl sulfone, Alkyl iodideCobalt/Photoredoxα-Alkylated products thieme.de

Conceptual Framework of Allylic Sulfone Reactivity

The reactivity of allylic sulfones is governed by the interplay between the sulfonyl group and the adjacent allylic system.

Activation by the Sulfonyl Group: The sulfonyl group is strongly electron-withdrawing, which has several key consequences:

Acidification of α-Protons: The protons on the carbon atom adjacent (α) to the sulfonyl group are significantly acidic. This allows for easy deprotonation with a base to form a stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles (e.g., alkyl halides) in alkylation reactions. researchgate.netthieme.de

Leaving Group Ability: The sulfinate anion (RSO₂⁻) is a good leaving group. This property is exploited in reactions like the Julia olefination and transition-metal-catalyzed allylic substitutions, where the C-S bond is cleaved. researchgate.netthieme.deacs.org

Reactivity of the Allyl Group: The carbon-carbon double bond in the allyl moiety allows for a range of reactions:

Allylic Substitution: Transition metal catalysts, such as palladium, cobalt, or iridium, can activate the allyl system to form π-allyl complexes. thieme.deyoutube.comrsc.org These complexes are electrophilic and can be attacked by nucleophiles, leading to substitution of the sulfonyl group. This process is often highly regioselective and stereoselective. organic-chemistry.orgthieme.de

Radical Addition-Elimination: The double bond can react with radical species. For instance, a sulfonyl radical can add to the alkene, followed by the elimination of a bromine radical, to form a new allylic sulfone. organic-chemistry.org

Isomerization: Under certain conditions, particularly with base, the double bond can migrate from the γ,β-position to the β,α-position, forming a thermodynamically more stable vinyl sulfone. thieme.de Careful control of reaction conditions, such as using mild proton sources during workup, is necessary to prevent this undesired isomerization. thieme.de

The combination of these features makes a compound like this compound a powerful tool. A synthetic sequence can involve an initial reaction at the α-carbon via its carbanion, followed by a subsequent reaction involving the allyl group or the bromo-substituted aromatic ring, allowing for the stepwise construction of complex molecular frameworks from a single, versatile precursor. mdpi.comthieme.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2S B180978 Allyl 4-bromophenyl sulfone CAS No. 16733-68-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16733-68-9

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

1-bromo-4-prop-2-enylsulfonylbenzene

InChI

InChI=1S/C9H9BrO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h2-6H,1,7H2

InChI Key

IKNDXXAOAZRRJV-UHFFFAOYSA-N

SMILES

C=CCS(=O)(=O)C1=CC=C(C=C1)Br

Canonical SMILES

C=CCS(=O)(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Synthetic Methodologies for Allyl 4 Bromophenyl Sulfone and Analogous Structures

Direct Synthesis Approaches

Direct methods for synthesizing allyl sulfones often involve the reaction of a sulfonyl precursor with an allylic substrate. These approaches are valued for their efficiency and atom economy.

A highly efficient and environmentally friendly method for synthesizing allyl sulfones utilizes Morita-Baylis-Hillman (MBH) adducts and thiosulfonates. researchgate.netsorbonne-universite.fr This reaction is promoted by cesium carbonate (Cs2CO3) and proceeds under mild conditions, offering good to high yields and high stereoselectivities. researchgate.netsorbonne-universite.fr

The reaction tolerates a wide variety of MBH bromides and acetates, as well as thiosulfonates. researchgate.net For instance, the reaction of various alkyl and halo-substituted thiosulfonates with MBH allyl bromides produces the corresponding allyl sulfones in yields ranging from 69% to 95%. thieme-connect.com Notably, the use of 4-bromophenyl thiosulfonate resulted in a moderate yield. thieme-connect.comthieme-connect.com The reaction can be optimized by adjusting the solvent and base. Acetonitrile (B52724) (MeCN) has been identified as the optimal solvent, and using one equivalent of Cs2CO3 at 80°C can lead to yields as high as 96%. thieme-connect.com

A plausible mechanism for this transformation involves a radical process initiated by the base. researchgate.net This method has been successfully applied to a broad range of substrates, including aryl, heteroaryl, alkenyl, and alkyl MBH bromides/acetates, demonstrating its versatility. thieme-connect.com

Table 1: Sulfonylation of MBH Bromide with Thiosulfonate researchgate.net

EntrySolventBaseYield (%)
1EtOHCs2CO365
2DMFCs2CO3-
3CH3CNCs2CO380
41,4-dioxaneCs2CO3-
5DMSOCs2CO3-
6TolueneCs2CO3-
7CH3CNK2CO3-
8CH3CNNa2CO3-
9CH3CNDABCO-
10CH3CNNone0

Conditions: Reaction of thiosulfonate (1.0 equiv), MBH bromide (1.5 equiv), and base (1.0 equiv) at 80°C. Data adapted from a study on the synthesis of allyl sulfones. researchgate.net

Hydrosulfonylation, the addition of a sulfonyl group and a hydrogen atom across a double or triple bond, represents an atom-economical route to sulfones. rsc.org Palladium catalysis has emerged as a powerful tool for these transformations, enabling control over regioselectivity and stereoselectivity.

A novel and efficient approach for the synthesis of allylic sulfones involves the palladium-catalyzed hydrosulfonylation of cyclopropenes. rsc.orgrsc.org This method utilizes commercially available sodium sulfinates as the sulfonyl source and proceeds via a ring-opening mechanism. rsc.org The reaction is applicable to a broad range of cyclopropane (B1198618) derivatives and provides the desired allylic sulfones in moderate to excellent yields with high selectivity. rsc.org Mechanistic studies suggest that a π-allyl palladium complex is a key intermediate in this process. rsc.orgrsc.org The synthetic utility of this method is demonstrated by its successful application in gram-scale reactions. rsc.org

The palladium-catalyzed hydrosulfonylation of allenes with sulfinic acids provides an atom-economic pathway to allylic sulfones. rsc.orgnih.gov This method exhibits a high degree of regioselectivity and stereoselectivity, yielding linear E-allylic sulfones in moderate to excellent yields. rsc.orgnih.gov The reaction is catalyzed by a Pd(0) species and is believed to proceed through a π-allylic palladium intermediate. rsc.orgnih.gov A proposed mechanism involves the coordination of the palladium catalyst to the allene (B1206475) and sulfinic acid, followed by a ligand-to-ligand hydrogen transfer and subsequent reductive elimination to afford the final product. nih.gov This process is applicable to a wide range of allenes containing nitrogen or oxygen functionalities. rsc.orgnih.gov

The synthesis of chiral allylic sulfones can be achieved through the palladium-catalyzed asymmetric hydrosulfonylation of 1,3-dienes. nih.govnih.gov This reaction can be performed using either sulfonyl hydrazides or sulfinic acids as the sulfonyl source.

When using sulfonyl hydrazides, a palladium catalyst with a monodentate chiral spiro phosphoramidite (B1245037) ligand enables highly enantio- and regioselective hydrosulfonylation. nih.gov Mechanistic investigations suggest that the reaction proceeds through the formation of an allyl hydrazine (B178648) intermediate, with the subsequent rearrangement to the chiral allylic sulfone being the enantioselectivity-determining step. nih.gov

Alternatively, a protocol using sulfinic acids and a (R)-DTBM-Segphos/Pd catalyst provides an atom- and step-economical route to 1,3-disubstituted chiral allylic sulfones. nih.govacs.org This reaction occurs under mild conditions and has a broad substrate scope. nih.gov Combined experimental and computational studies indicate that the reaction is initiated by a ligand-to-ligand hydrogen transfer, followed by a C–S bond reductive elimination via a six-membered transition state. nih.govacs.org The steric repulsion between the substrate and the chiral ligand is a key factor in controlling the enantioselectivity. acs.org

Table 2: Substrate Scope for Regio- and Enantioselective Hydrosulfonylation of 1,3-Dienes acs.org

EntryYield (%)ee (%)
1PhMe9596
24-F-C₆H₄Me9395
34-Cl-C₆H₄Me9495
44-Br-C₆H₄Me9294
54-CF₃-C₆H₄Me8593
64-MeO₂C-C₆H₄Me8892

Conditions: Reaction of 1,3-diene (1.2 equiv), sulfinic acid (1.0 equiv), (R)-DTBM-Segphos/Pd catalyst in a suitable solvent. Data adapted from a study on the enantioselective hydrosulfonylation of 1,3-dienes. acs.org

Carbon-Sulfur (C-S) Coupling Strategies

The formation of a carbon-sulfur (C-S) bond is a fundamental transformation in the synthesis of sulfones. mdpi.com Various cross-coupling strategies have been developed to achieve this, often employing transition metal catalysts.

One common approach involves the coupling of aryl halides or their equivalents with a sulfur-containing reagent. mdpi.com For example, palladium-catalyzed coupling reactions of aryl boronic acids with arylsulfonyl chlorides provide a simple and efficient method for the synthesis of unsymmetrical diaryl sulfones. organic-chemistry.org Similarly, copper-catalyzed coupling of sulfinic acid salts with aryl iodides or bromides can also yield diaryl sulfones. organic-chemistry.org

More recently, methods have been developed that avoid the use of pre-functionalized starting materials. These include the direct C-H functionalization of arenes to form C-S bonds. mdpi.com Additionally, radical-based methods have emerged as a powerful tool for C-S bond formation. mdpi.com For instance, a visible-light-induced radical cascade reaction of an aryl diazonium salt, a sulfur dioxide surrogate, and an allyl bromide can produce aryl allyl sulfones. organic-chemistry.org

Multicomponent Cross-Coupling Reactions of Allyl Esters

A palladium-catalyzed multicomponent cross-coupling reaction provides a method for synthesizing allylic sulfones from allyl esters and alkyl bromides, using potassium metabisulfite (B1197395) (K2S2O5) as a sulfur dioxide source. researchgate.netacs.orgorganic-chemistry.org This reaction demonstrates broad substrate generality and high functional group compatibility, producing products with high regioselectivity (only E). researchgate.netacs.org The process is believed to involve the insertion of SO2 into a carbon-palladium bond. acs.org The catalytic system often consists of Pd(OAc)2 with P(Cy)3, and DIPEA can act as both a base and a reducing agent. organic-chemistry.org This method is scalable and can be used for late-stage functionalization of complex molecules. organic-chemistry.org

A similar three-component reaction under visible light irradiation at room temperature can generate diverse allylic sulfones from potassium alkyltrifluoroborates, sulfur dioxide, and allylic bromides. researchgate.net This reaction is initiated by the photocatalyst 9-mesityl-10-methyl acridinium (B8443388) perchlorate, which leads to the formation of an alkyl radical. researchgate.net

Catalyst/ReagentReactantsKey Features
Pd(OAc)2/P(Cy)3Allyl esters, Alkyl bromides, K2S2O5High E-selectivity, Broad substrate scope
9-mesityl-10-methyl acridinium perchloratePotassium alkyltrifluoroborates, SO2, Allylic bromidesVisible-light induced, Radical mechanism
Nickel-Catalyzed Reductive Coupling with Thiosulfonates

A nickel-catalyzed reductive coupling combined with an SN2 synergistic reaction allows for the simultaneous synthesis of sulfides/selenides and sulfones. organic-chemistry.orgacs.orgnih.gov This method utilizes allyl or benzyl (B1604629) bromides with thiosulfonates or selenosulfonates under mild conditions. organic-chemistry.orgacs.org The strategy is noted for its excellent step economy, broad functional group compatibility, and high yields. organic-chemistry.orgnih.gov Optimization of the reaction can be achieved by adjusting the ratio of reactants and using 1,10-phenanthroline (B135089) as a ligand. organic-chemistry.org The proposed mechanism involves a nickel catalytic cycle with radical intermediates. organic-chemistry.org This approach provides a one-step synthesis for both sulfones and sulfides/selenides. organic-chemistry.org

CatalystReactantsProducts
Nickel catalyst with 1,10-phenanthroline ligandAllyl/benzyl bromides, Thiosulfonates/SelenosulfonatesSulfones and Sulfides/Selenides
Dehydroxylative Sulfonylation of Allylic Alcohols

Allylic sulfones can be synthesized through the dehydroxylative sulfonylation of allylic alcohols. A combination of Ph3P/ICH2CH2I promotes this reaction with a variety of sulfinates, offering a rapid transformation (within 15 minutes) for benzylic and allylic alcohols. organic-chemistry.orgacs.org This method can be extended to less reactive alkyl alcohols by using Ph2PMe at elevated temperatures. organic-chemistry.orgorganic-chemistry.org A key advantage of this protocol is its ability to incorporate various sulfonyl groups, including pharmaceutically relevant fluorinated groups like CF3SO2 and HCF2SO2. organic-chemistry.orgcas.cn The reaction is believed to proceed through an SN2 substitution pathway. organic-chemistry.org

ReagentsSubstratesKey Features
Ph3P/ICH2CH2IBenzylic and allylic alcohols, SulfinatesFast reaction times, Broad sulfonyl group scope
Ph2PMeAlkyl alcohols, SulfinatesExtends scope to less reactive alcohols
Dehydrative Sulfination of Allylic Alcohols

A dehydrative sulfination of allylic alcohols provides an environmentally friendly route to allylic sulfones, with water as the only byproduct. organic-chemistry.orgorganic-chemistry.orgnih.gov This method can proceed under mild, catalyst-free conditions and is based on a reciprocal-activation strategy where hydrogen bonding between the allylic alcohol and the sulfinic acid facilitates the cross-coupling process. organic-chemistry.orgnih.gov The reaction exhibits wide functional group tolerance and is scalable to gram-scale synthesis with high yields. organic-chemistry.org An alternative pathway involves a catalyst-free dehydrative cross-coupling that proceeds via an allyl sulfination and a subsequent allyl sulfinate–sulfone rearrangement. acs.orgnih.gov

ConditionsKey FeaturesByproduct
Catalyst-free, mild conditionsReciprocal activation via hydrogen bonding, Environmentally friendlyWater
Catalyst-freeProceeds via sulfinate-sulfone rearrangementWater
Photoinduced Iron-Catalytic Decarboxylation in Allylic Sulfone Synthesis

A mild and highly efficient synthesis of sulfones can be achieved through a photoinduced iron-catalytic decarboxylation of carboxylic acids. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org This method uses readily available carboxylic acids, DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct) as a sulfur dioxide source, and carbon electrophiles. organic-chemistry.orgorganic-chemistry.org The proposed mechanism involves an iron-catalyzed decarboxylation to form a radical, followed by radical transfer, single-electron reduction, and nucleophilic attack. acs.orgorganic-chemistry.org This protocol demonstrates a broad scope for both carboxylic acids and carbon electrophiles. acs.orgorganic-chemistry.org Recent work has also described an iron-catalyzed SO2-retaining Smiles rearrangement initiated by the decarboxylation of aliphatic carboxylic acids, providing a pathway to γ- and δ-aryl substituted alkyl sulfones. acs.org

Catalyst/ReagentsKey Features
Iron catalyst, light, DABSOMild conditions, Radical-based decarboxylation, Broad substrate scope
Tungsten-Catalyzed Allylation of Sodium Sulfinates

Branched allylic sulfones can be synthesized with very good yields and excellent regioselectivity through the tungsten-catalyzed allylation of sodium sulfinates. organic-chemistry.orgorganic-chemistry.org The catalytic system typically consists of the readily available (CH3CN)3W(CO)3 complex and a bipyridine ligand, operating at 60°C. organic-chemistry.orgacs.orgnih.gov Optimization studies have shown that the choice of solvent and ligand, such as ethanol (B145695) and 4,4′-di-tert-butyl-2,2′-bipyridine, significantly impacts the reaction's yield and selectivity. organic-chemistry.org This method is tolerant of various functional groups and has been applied to the formal synthesis of (±)-hinokiresinol, demonstrating its utility in synthesizing biologically important molecules. organic-chemistry.orgresearchgate.netacs.org

Catalyst SystemKey Features
(CH3CN)3W(CO)3, bipyridine ligandHigh regioselectivity for branched products, Good yields

Indirect Routes and Functional Group Interconversions Leading to Allylic Sulfones

Beyond direct synthetic methods, allylic sulfones can also be prepared through indirect routes and functional group interconversions. These strategies often involve the manipulation of existing functional groups within a molecule to introduce the sulfonyl moiety.

One such approach is the Julia olefination, which involves the addition of a sulfone to a carbonyl compound followed by an elimination step to form an alkene. fiveable.me While not a direct synthesis of allylic sulfones, it highlights the role of sulfones as key intermediates in carbon-carbon bond formation.

The rearrangement of allylic sulfinates to the more thermodynamically stable allylic sulfones upon heating is a well-established transformation. researchgate.net This process can be highly stereospecific. researchgate.net

Allylic sulfones themselves can be used as precursors for other functional groups. For instance, an allyl sulfone can serve as an alkyl radical precursor for the installation of an α-glycosyl azide. organic-chemistry.org The sulfone group in allyl 4-chlorophenyl sulfone can act as a leaving group in a cobalt-photoredox-catalyzed allylic substitution, demonstrating its utility as a 1,1-synthon. thieme.de

Furthermore, the synthesis of allylic sulfones can be achieved through the reaction of β-alkyl nitroalkenes with sodium arylsulfinates. sci-hub.se Additionally, a cesium carbonate-mediated radical sulfonylation of Morita–Baylis–Hillman adducts with thiosulfonates provides an efficient route to allylic sulfones. thieme-connect.com Palladium-catalyzed hydrosulfonylation of cyclopropenes using sodium sulfinates as the sulfonyl source also yields allylic sulfones. rsc.org

Indirect methods also include the oxidation of allylic thioethers. A rhodium-catalyzed hydrothiolation of allenes followed by oxidation of the resulting allylic thioether with mCPBA can produce chiral allylic sulfones. nih.gov

These varied approaches underscore the versatility of synthetic strategies available for accessing the allylic sulfone functional group, a valuable motif in organic synthesis.

Transformations from Precursors Bearing the 4-Bromophenyl Sulfonyl Group

The synthesis of allyl sulfones often commences with starting materials that already incorporate the desired sulfonyl group. This approach leverages the reactivity of various sulfonyl-containing compounds, which can be coupled with appropriate allylic partners.

A significant method involves the reaction of thiosulfonates with Morita–Baylis–Hillman (MBH) adducts. thieme-connect.comresearchgate.net Research has demonstrated a highly efficient, eco-friendly method for synthesizing a range of allyl sulfones through a Cs₂CO₃-promoted radical sulfonylation of MBH bromides with thiosulfonates under mild conditions. researchgate.netthieme-connect.com In a specific example, S-(4-bromophenyl)-4-bromobenzenesulfonothioate was reacted with methyl (Z)-2-(bromomethyl)-3-phenylacrylate. thieme-connect.com This reaction, carried out in acetonitrile at 80°C, yielded the corresponding allyl sulfone, methyl (Z)-2-{[(4-bromophenyl)sulfonyl]methyl}-3-phenylacrylate, in a moderate 69% yield. thieme-connect.com While effective for many analogs, the use of the 4-bromophenyl thiosulfonate resulted in a lower yield compared to other substituted thiosulfonates. thieme-connect.com A plausible mechanism for this transformation involves the initiation of a sulfonyl radical from the thiosulfonate, which then participates in a radical cascade to form the final product. thieme-connect.com

Table 1: Synthesis of an Allyl Sulfone Analog from a 4-Bromophenyl Sulfonyl Precursor thieme-connect.com

Starting Material 1 (Sulfonyl Precursor) Starting Material 2 (Allylic Partner) Reagent Solvent Conditions Product Yield
S-(4-bromophenyl)-4-bromobenzenesulfonothioate Methyl (Z)-2-(bromomethyl)-3-phenylacrylate Cs₂CO₃ CH₃CN 80 °C, 4 h Methyl (Z)-2-{[(4-bromophenyl)sulfonyl]methyl}-3-phenylacrylate 69%

Other precursors bearing the 4-bromophenyl sulfonyl group have also been utilized. For instance, sodium 4-bromobenzenesulfinate (B8426795) can be reacted with β-alkyl nitroalkenes to produce vinyl sulfones, which are isomers of allyl sulfones. sci-hub.se Additionally, 4-bromophenyl sulfonylhydrazide has been explored as a sulfonyl source in reactions with alkynes to generate β-iodovinyl sulfones, demonstrating the versatility of sulfonylhydrazides as precursors in sulfone synthesis. rsc.org

Modifications of Allylic Sulfone Frameworks

A complementary strategy to de novo synthesis involves the chemical modification of an existing allyl sulfone structure. Allyl sulfones can function as versatile 1,1-dipole synthons, meaning the carbon atom attached to the sulfonyl group can act as either a nucleophile (after deprotonation) or an electrophile. thieme.de This dual reactivity allows for sequential functionalization.

Research has identified allyl 4-chlorophenyl sulfone, a close analog of the bromo derivative, as an effective linchpin for sequential α-alkylation and subsequent cobalt-catalyzed allylic substitution. thieme.dethieme-connect.com This two-step process highlights the modification of the allylic sulfone framework.

α-Alkylation: The allyl sulfone is first treated with a base (e.g., butyllithium) to generate a carbanion stabilized by the adjacent sulfone. This nucleophile then reacts with an alkyl halide to install a new side chain at the α-position. A critical aspect of this step is the workup procedure; quenching the reaction with a mild acid, such as acetic acid in THF at low temperatures, is crucial to prevent isomerization of the allyl sulfone to the more stable vinyl sulfone. thieme.de

Allylic Substitution: The resulting α-substituted allyl sulfone is then subjected to a cobalt-photoredox catalyzed reaction. This system uniquely facilitates the challenging cleavage of the C–S bond, allowing the sulfonyl group to be displaced by a nucleophile. thieme.de This desulfonylative substitution provides access to branched allylic products with high regioselectivity, a transformation not readily achieved with other metal catalysts. thieme.dethieme-connect.com

This sequential approach demonstrates the utility of the allylic sulfone framework as a modifiable scaffold for constructing complex molecular architectures. thieme-connect.com

Table 2: Sequential Modification of an Allylic Sulfone Framework (using 4-Chloro Analog) thieme.de

Step Starting Material Reagents/Catalysts Transformation Key Feature

Mechanistic Investigations of Allyl 4 Bromophenyl Sulfone Transformations

Radical Reaction Pathways

Radical reactions involving allyl 4-bromophenyl sulfone offer a powerful toolkit for the formation of new chemical bonds. These pathways are characterized by the generation of highly reactive radical species that drive the chemical transformation forward.

Cs2CO3-Promoted Radical Sulfonylation Mechanisms

The synthesis of allyl sulfones can be achieved through a cesium carbonate (Cs2CO3)-promoted radical sulfonylation process. researchgate.netthieme-connect.comthieme-connect.com This method provides an efficient and environmentally friendly route to a variety of allyl sulfones, including those derived from 4-bromophenyl sources. researchgate.netthieme-connect.com The reaction typically involves the use of Morita-Baylis-Hillman (MBH) adducts and thiosulfonates under mild conditions. researchgate.netthieme-connect.comthieme-connect.com

The proposed mechanism for this transformation involves a radical pathway. researchgate.netthieme-connect.com It is suggested that the reaction is initiated by the homolytic cleavage of the S-S(O2) bond in the thiosulfonate, which can be facilitated by thermal or photochemical conditions, to generate a sulfonyl radical and a thiyl radical. thieme-connect.com The sulfonyl radical then participates in the subsequent bond-forming steps. Control experiments have indicated that the presence of Cs2CO3 is crucial for the success of the sulfonylation process. thieme-connect.com

The reaction tolerates a wide range of functional groups on both the MBH bromides/acetates and the thiosulfonates, leading to good to high yields of the corresponding allyl sulfones with high stereoselectivity. researchgate.netthieme-connect.comthieme-connect.com For instance, the reaction of S-(4-bromophenyl)-4-bromobenzenesulfonothioate with methyl (Z)-2-(bromomethyl)-3-phenylacrylate in the presence of Cs2CO3 yields the desired allyl sulfone. thieme-connect.com

Table 1: Optimization of Cs2CO3-Promoted Radical Sulfonylation thieme-connect.comthieme-connect.com

EntrySolventBase (equiv)Temperature (°C)Yield (%)
1EtOHCs2CO3 (1.5)RT65
2CH3CNCs2CO3 (1.0)8096
3DMFCs2CO3 (1.0)80-
4DioxaneCs2CO3 (1.0)80-
5DMSOCs2CO3 (1.0)80-
6TolueneCs2CO3 (1.0)80-
7CH3CNK2CO3 (1.0)80-
8CH3CNNa2CO3 (1.0)80-
9CH3CN-80No reaction

Data based on model reactions, not specifically with this compound, but representative of the general mechanism.

Photoinduced Carbon-Centered Radical Formation

Photoinduced reactions provide another avenue for generating radicals from allyl sulfones. researchgate.netrsc.org Visible light photocatalysis, in particular, has emerged as a powerful tool for initiating these transformations under mild conditions. rsc.orgunito.it In some instances, arylazo sulfones can act as photochemical precursors to generate aryl radicals, which can then react with allyl sulfones. acs.org

One proposed mechanism involves the photoexcited photocatalyst reducing a suitable precursor, such as an alkyl bromide, to generate a carbon-centered radical. researchgate.net This radical can then add to the double bond of an allyl sulfone. Subsequent elimination of a sulfonyl radical leads to the final product. researchgate.netrsc.org For example, the photolysis of certain sulfones in the presence of a photocatalyst like fac-[Ir(ppy)3] can lead to the formation of carbon-centered radicals. researchgate.net These radicals can then undergo further reactions, such as bromide transfer, to form new products. researchgate.net

The efficiency and outcome of these photoinduced reactions can be influenced by factors such as the choice of photocatalyst, solvent, and the specific substrates involved. acs.orgrsc.org While some reactions proceed efficiently with a variety of substrates, others may show limitations, such as lower yields with electron-donating groups on the aryl ring of the sulfone. acs.org

Transition Metal-Catalyzed Mechanisms

Transition metal catalysis offers a versatile and highly selective approach to the transformation of this compound. These methods often proceed through well-defined organometallic intermediates, allowing for a high degree of control over the reaction outcome.

π-Allylpalladium Intermediates in Hydrosulfonylation and Allylic Alkylation

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they play a crucial role in the functionalization of allylic compounds. nih.govwikipedia.orgrsc.org A key intermediate in many of these transformations is the π-allylpalladium complex. nih.govwikipedia.orgnih.gov This intermediate is typically formed through the oxidative addition of a palladium(0) species to an allylic substrate containing a leaving group. wikipedia.org

In the context of hydrosulfonylation, allenes can react with sulfinic acids in the presence of a palladium(0) catalyst to produce allylic sulfones. nih.govrsc.orgrsc.org The proposed mechanism involves the initial coordination of the palladium(0) catalyst to the allene (B1206475) and the sulfinic acid. This is followed by a ligand-to-ligand hydrogen transfer from the sulfinic acid to the allene, which forms a π-allylpalladium species. nih.gov Subsequent reductive elimination from this intermediate yields the final allylic sulfone product and regenerates the palladium(0) catalyst. nih.gov This process exhibits high regio- and stereoselectivity, typically affording the linear E-allylic sulfone. nih.govrsc.org

Similarly, in palladium-catalyzed allylic alkylation, also known as the Tsuji-Trost reaction, a π-allylpalladium complex is formed from an allylic substrate. wikipedia.orgrsc.orgmdpi.com This electrophilic intermediate can then be attacked by a nucleophile, such as an enolate, to form a new carbon-carbon bond. wikipedia.orgrsc.org The use of chiral ligands can render this reaction asymmetric, providing access to enantioenriched products. wikipedia.orgacs.org

Cobalt-Photoredox Catalysis for Carbon-Sulfur Bond Cleavage

While palladium catalysis is prevalent, other transition metals, such as cobalt, are also effective in catalyzing transformations of allylic sulfones. rsc.org Cobalt complexes, in conjunction with photoredox catalysis, can facilitate the cleavage of the carbon-sulfur bond in allylic sulfones. researchgate.net This desulfonylation process is a powerful method for forming new carbon-carbon or carbon-hydrogen bonds. wikipedia.org

The mechanism of cobalt-catalyzed desulfonylation often involves the generation of radical intermediates. researchgate.net Catalytic amounts of certain cobalt complexes can generate alkyl radicals from corresponding bromides under mild conditions. researchgate.net These radicals can then participate in various transformations. In the context of C-S bond cleavage, a cobalt catalyst can facilitate the reductive cleavage of the sulfonyl group. wikipedia.org

Dynamic Kinetic Resolution in Asymmetric Allylic Alkylation

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral molecules from racemic starting materials. dicp.ac.cnnih.gov In the context of palladium-catalyzed asymmetric allylic alkylation, DKR allows for the conversion of a racemic mixture of allylic substrates into a single, highly enantioenriched product. nih.govresearchgate.netnih.gov

This process relies on the rapid racemization of the starting material or a key intermediate, which occurs in tandem with a stereoselective, irreversible reaction step. dicp.ac.cn In the case of allylic sulfones, a palladium catalyst can facilitate the formation of a π-allylpalladium intermediate. If the interconversion between the diastereomeric forms of this complex is faster than the subsequent nucleophilic attack, a dynamic kinetic resolution can be achieved. researchgate.net

The use of chiral ligands is essential for inducing enantioselectivity in the nucleophilic attack step. nih.govnih.gov This methodology has been successfully applied to the synthesis of enantioenriched cyclic sulfones from racemic starting materials, demonstrating the power of DKR in generating stereodefined products. nih.govnih.govsemanticscholar.org The efficiency of the DKR is often dependent on the reaction conditions, including the choice of catalyst, ligand, and solvent. nih.gov

Pericyclic-Type Rearrangements

Pericyclic reactions, which proceed through a cyclic transition state, are a fundamental class of transformations in organic chemistry. One such reaction is the thermal rearrangement of allylic sulfinates to the more thermodynamically stable allylic sulfones.

The synthesis of allylic sulfones can be achieved through the thermal rearrangement of the corresponding allylic sulfinates. This transformation is categorized as a nih.govresearchgate.net-sigmatropic rearrangement, a type of pericyclic reaction. The reaction is known to be highly stereospecific. For instance, heating chiral trans- and cis-allylic sulfinates has been shown to produce chiral sulfones with a high degree of stereospecificity. The mechanism involves a reorganization of bonding electrons through a cyclic transition state.

While allylic sulfinates readily undergo this thermal rearrangement, other related sulfur compounds, such as allylic sulfoxides and sulfones, tend to decompose or polymerize under similar heating conditions rather than isomerize. The propensity for rearrangement is a distinct characteristic of the sulfinate functional group. The general transformation is depicted below:

General Reaction: Thermal Rearrangement of an Allylic Sulfinate

Generated code

The table below summarizes the key aspects of this rearrangement based on studies of various allylic sulfinates.

FeatureDescription
Reaction Type nih.govresearchgate.net-Sigmatropic Rearrangement (Pericyclic)
Key Characteristic High stereospecificity
Driving Force Formation of the more thermodynamically stable sulfone
Substrate Specificity Allylic sulfinates readily rearrange, while allylic sulfoxides and sulfones often decompose under heat.

Dipole Synthon Reactivity

Allylic sulfones exhibit a remarkable dual reactivity, allowing them to act as either nucleophiles or electrophiles depending on the reaction conditions. This "chemical chameleon" nature makes them valuable synthons in organic synthesis.

This compound, and closely related analogues like allyl 4-chlorophenyl sulfone, can be considered versatile 1,1-dipole synthons. thieme-connect.comthieme-connect.comthieme.dethieme.de This ambiphilic behavior stems from two key properties of the sulfonyl group:

Stabilization of an Adjacent Carbanion: The strongly electron-withdrawing sulfonyl group can stabilize an adjacent carbanion, allowing the α-carbon to act as a nucleophile . thieme.dethieme.de

Function as a Leaving Group: The sulfinate anion is a good leaving group, enabling the allylic system to act as an electrophile in substitution reactions, particularly when activated by a transition metal catalyst. thieme.deacs.org

This dual reactivity allows for sequential reactions at the same carbon atom. For example, the α-carbon can first be alkylated (nucleophilic character) and then the modified sulfone can undergo an allylic substitution where the sulfonyl group is displaced (electrophilic character). thieme-connect.comthieme.de The potential of allylic sulfones as ambiphilic 1,1-synthons was proposed as early as 1990. thieme.de

Recent research has identified allyl 4-chlorophenyl sulfone as a versatile linchpin for sequential base-mediated α-derivatization followed by cobalt-catalyzed allylic substitution. thieme-connect.comthieme.de The 4-chlorophenylsulfonyl group was found to facilitate the allylic substitution, presumably due to the greater leaving group ability of the 4-chlorophenylsulfinate compared to the unsubstituted phenylsulfinate. thieme.de This suggests that this compound would exhibit similar, if not enhanced, reactivity due to the electronic properties of the bromine substituent.

The table below outlines the dual reactivity of allylic sulfones as 1,1-dipole synthons.

Reactivity ModeActivating ConditionsRole of Allylic Sulfone
Nucleophilic Presence of a baseThe sulfonyl group stabilizes the α-carbanion, which attacks an electrophile.
Electrophilic Presence of a transition metal catalyst (e.g., Pd(0), Co)The sulfonyl group acts as a leaving group (sulfinate), allowing a nucleophile to attack the allylic system.

This ambiphilic nature has been leveraged in various synthetic applications, including ruthenium-catalyzed C-H olefination of arenes with allylic sulfones and molybdenum-catalyzed regioselective allylic substitution. nih.govrsc.orgnih.gov

Synthetic Utility and Applications in Complex Molecule Synthesis

Sequential Functionalization Strategies

The ability to introduce multiple functional groups in a controlled manner is a cornerstone of modern synthetic chemistry. Allyl 4-bromophenyl sulfone serves as an excellent substrate for such sequential transformations, acting as a linchpin for the assembly of intricate molecular frameworks. thieme-connect.comthieme.de

α-Alkylation and Subsequent Allylic Substitution

A key feature of allyl sulfones is their capacity to act as 1,1-dipole synthons, meaning they can behave as both a nucleophile and an electrophile at the same carbon atom. thieme.dethieme.de This dual reactivity is elegantly exploited in sequential α-alkylation and allylic substitution reactions. The process typically begins with the deprotonation of the α-carbon to the sulfonyl group, creating a stabilized carbanion. This nucleophile can then react with various electrophiles in an α-alkylation step.

Following α-alkylation, the allylic sulfone can undergo a subsequent allylic substitution reaction. In this step, the sulfonyl group acts as a leaving group, and a nucleophile is introduced at the allylic position. This two-step sequence allows for the introduction of two different substituents at adjacent positions of the original allyl group.

Recent advancements have highlighted the use of cobalt-photoredox catalysis for the allylic substitution step. thieme-connect.comthieme.de This methodology has proven to be particularly effective for the substitution of allyl sulfones, a transformation that is often challenging with traditional noble-metal-based catalysts. thieme.de The 4-chlorophenylsulfonyl group, a close analogue to the 4-bromophenylsulfonyl group, has been shown to be an excellent leaving group in these reactions, facilitating the C–S bond cleavage. thieme.de This sequential approach provides highly regioselective access to branched allylic substitution products. thieme-connect.com

Desulfonylative Allylation Reactions

The sulfonyl group in this compound can be removed through desulfonylation, a process that generates a carbon-centered radical. This radical can then participate in various bond-forming reactions. Desulfonylative allylation, for instance, involves the coupling of the allyl radical with other molecules. This strategy has been employed in diversity-oriented synthesis, where the allylsulfonyl moiety serves as a precursor to a C-radical that can be trapped by a variety of radical-trapping reagents. nih.gov This allows for the introduction of diverse functionalities, including alkynyl, azido, and halogen groups. nih.gov

Photocatalysis has also been instrumental in promoting desulfonylative reactions. For example, decatungstate-mediated desulfonylative allylation of aldehydes and alkanes using allylic sulfones has been reported. rsc.org These reactions proceed under mild conditions, often initiated by visible light, highlighting a sustainable approach to C-C bond formation. rsc.org

Role in Construction of Stereogenic Centers

The synthesis of single-enantiomer chiral molecules is a critical endeavor in fields such as medicinal chemistry and materials science. This compound and its derivatives are valuable precursors for the construction of stereogenic centers.

Enantioselective Approaches to Chiral Allylic Sulfones

The development of catalytic enantioselective methods to synthesize chiral sulfones is an active area of research. nih.govrsc.org One prominent strategy involves the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of β-ketoesters. nih.govacs.org This reaction can be used to create enantioenriched cyclic sulfones bearing an α-sulfonyl stereocenter. nih.govacs.org The success of this method often relies on a dynamic kinetic resolution of the enolate intermediates, allowing for high levels of enantioselectivity from racemic starting materials. nih.govacs.org

Hydrogen-bonding and organophotoredox co-catalysis have also emerged as a powerful, metal-free approach for the enantioselective sulfonylation of α,β-unsaturated carbonyl compounds. rsc.org This method provides access to a variety of sulfones with a chiral center at the α-position. Furthermore, the asymmetric addition of nucleophiles to α,β-unsaturated aryl sulfones, catalyzed by rhodium complexes or organocatalysts, has been shown to produce enantioenriched β,β-diaryl or β-aryl-β-alkyl sulfones. acs.org

Below is a table summarizing the enantioselective synthesis of a chiral sulfone, highlighting the reaction conditions and outcomes.

EntryCatalystLigandSolventTemp (°C)Yield (%)ee (%)
1Pd₂(dba)₃L11,4-Dioxanert8586
2Pd₂(dba)₃L1THFrt8275
3Pd₂(dba)₃L1DMFrt7868
4Pd₂(dba)₃L1MTBErt8080
5Pd₂(dba)₃L1DMErt8379
Data sourced from a study on palladium-catalyzed decarboxylative asymmetric allylic alkylation. acs.org
ee = enantiomeric excess; dba = dibenzylideneacetone; THF = tetrahydrofuran; DMF = N,N-dimethylformamide; MTBE = methyl tert-butyl ether; DME = 1,2-dimethoxyethane; rt = room temperature.

Diverse Coupling and Cycloaddition Reactions

The presence of the 4-bromophenyl group in this compound opens the door to a wide array of cross-coupling reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Methodologies

The bromine atom on the phenyl ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings. These reactions allow for the introduction of a wide range of substituents at the para-position of the phenyl ring, further diversifying the molecular architecture.

Recent research has focused on developing novel cross-coupling strategies. For instance, nickel-catalyzed desulfonylative reductive cross-coupling reactions between aryl sulfones and aryl bromides have been developed for the synthesis of biaryl compounds. acs.org This method proceeds via the selective cleavage of the C(sp²)–SO₂ bond. While this specific example focuses on the sulfone as a leaving group, the bromo-substituted aryl sulfone could potentially participate in such couplings where the bromine is the reactive site.

Furthermore, photoredox and electrochemical methods have been employed for the cross-coupling of trifluoromethyl acetophenone (B1666503) derivatives with allyl bromide to synthesize trifluoromethyl- and allyl-substituted tertiary alcohols. nih.gov These mild and chemoselective transformations proceed through radical-radical cross-coupling. nih.gov The development of enantioselective C-C cross-coupling reactions enabled by the photoexcitation of an allyl-iridium complex also represents a significant advancement, allowing for stereocontrolled radical pathways. recercat.cat

The table below provides examples of cross-coupling reactions involving aryl bromides, demonstrating the versatility of this functional group.

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxybiphenyl75
24-Bromotoluene4-Methylbiphenyl82
31-Bromo-4-fluorobenzene4-Fluorobiphenyl65
41-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl78
This table is a representative example of Suzuki coupling reactions and does not directly use this compound but illustrates the reactivity of the aryl bromide moiety.

Functionalization of Organosulfones with Carbonyl Alkyl Side Chains

A modern and efficient method for the functionalization of organosulfones involves the direct incorporation of α-carbonyl alkyl side chains into α-allyl-β-ketosulfones via photoredox catalysis. mdpi.comsemanticscholar.org This technique utilizes visible light to drive an intermolecular radical cascade cyclization, offering a novel pathway to create more complex organosulfone derivatives under gentle reaction conditions. mdpi.comsemanticscholar.org

The process typically employs a photoredox catalyst, such as fac-Ir(ppy)₃, and an α-carbonyl alkyl bromide as the oxidizing agent. mdpi.comsemanticscholar.org In this reaction, the α-allyl-β-ketosulfone substrate, which can be derived from a precursor like this compound, undergoes an intermolecular addition of an α-carbonyl alkyl radical to its alkene bond. mdpi.com This addition initiates a cascade of C-C bond formations, ultimately yielding organosulfone derivatives functionalized with a carbonyl alkyl side chain. mdpi.comsemanticscholar.org A key advantage of this method is its excellent compatibility with a diverse array of functional groups. semanticscholar.org

For instance, the reaction has been successfully applied to α-allyl-β-ketosulfones bearing a 4-bromophenyl sulfonyl group. The substrate, 2-((4-bromophenyl)sulfonyl)-1-phenylpent-4-en-1-one, was subjected to the photoredox conditions, leading to the formation of functionalized hexacyclic products. mdpi.com The reaction demonstrates broad applicability, with various α-allyl-β-ketosulfones undergoing efficient cyclization to yield the desired products in acceptable to moderate yields. semanticscholar.org

Table 2: Substrate Scope for Photoredox-Catalyzed Functionalization

α-Allyl-β-ketosulfone Substrate α-Carbonyl Alkyl Bromide Product Type Yield
2-((4-Bromophenyl)sulfonyl)-1-phenylpent-4-en-1-one Ethyl 2-bromoacetate Functionalized hexacyclic organosulfone Moderate mdpi.comsemanticscholar.org
2-((4-Bromophenyl)sulfonyl)-1-(p-tolyl)pent-4-en-1-one Methyl 2-bromo-2-phenylacetate Functionalized hexacyclic organosulfone Moderate mdpi.comsemanticscholar.org
1-(4-Chlorophenyl)-2-((4-bromophenyl)sulfonyl)pent-4-en-1-one 2-Bromo-1-phenylethan-1-one Functionalized hexacyclic organosulfone Moderate mdpi.comsemanticscholar.org

Note: The table represents the general transformation. Specific yields for each combination are detailed in the source literature. mdpi.comsemanticscholar.org

Advanced Material Science Applications of Allylic Sulfones

Impact on Material Properties

The ability to control the polymerization process and network structure through the use of β-allyl sulfones directly translates to the modulation of the final material properties. This includes significant improvements in both mechanical and thermal characteristics.

The use of β-allyl sulfones as AFCT agents has a profound impact on the mechanical properties of polymer networks. One of the most significant advantages is the reduction of polymerization shrinkage stress. rsc.org This is a critical factor in many applications, such as dental fillings and coatings, where high shrinkage stress can lead to material failure. The more homogeneous network formation facilitated by β-allyl sulfones helps to mitigate this stress. rsc.org

Furthermore, the incorporation of these reagents can lead to materials with higher hardness and a significantly higher storage or elastic modulus compared to materials prepared with dithiol-based chain transfer agents. rsc.org The ability to tune the network density by controlling the AFCT reagent content allows for precise control over the rubber modulus of elasticity (Er). acs.org This tunability enables the creation of materials with a tailored balance of stiffness and toughness. rsc.org

Table 1: Effect of β-Allyl Sulfone on Mechanical Properties of Dimethacrylate Networks This table is interactive. Click on the headers to sort the data.

Property Observation with β-Allyl Sulfone Reference
Shrinkage Stress Significantly reduced rsc.org
Hardness Significantly higher rsc.org
Storage/Elastic Modulus Significantly higher rsc.org
Rubber Modulus (Er) Adjustable by controlling AFCT reagent content acs.org

The thermal properties of polymers, particularly the glass transition temperature (Tg), are also significantly influenced by the use of β-allyl sulfone AFCT reagents. Conventional dimethacrylate networks often exhibit broad glass transitions, indicative of their inhomogeneous nature. acs.orgacs.org In contrast, the more homogeneous networks formed with β-allyl sulfones display a sharpened and narrower glass transition. rsc.orgacs.org

Moreover, the glass transition temperature itself can be adjusted by controlling the concentration and functionality of the β-allyl sulfone. acs.org This allows for the design of materials with specific thermal characteristics tailored to their intended application. The ability to create more homogeneous networks with well-defined thermal transitions is a critical advantage for applications requiring predictable performance over a range of temperatures. acs.org Sulfone polymers, in general, are known for their high heat deflection temperatures and excellent thermal stability. syensqo.comtuntunplastic.com

Table 2: Influence of β-Allyl Sulfone on Thermal Properties of Dimethacrylate Networks This table is interactive. Click on the headers to sort the data.

Property Observation with β-Allyl Sulfone Reference
Glass Transition (Tg) Sharpened and narrower rsc.orgacs.org

Future Directions and Research Perspectives

Exploration of Novel Catalytic Systems

The synthesis of allyl sulfones, including Allyl 4-bromophenyl sulfone, is a dynamic area of research, with ongoing efforts to develop more efficient, selective, and sustainable catalytic systems. Future exploration is likely to focus on several key areas.

One promising direction is the refinement of existing metal-based catalysis. While iron(III) chloride (FeCl3) has been shown to be an effective catalyst for producing allyl sulfones from β-alkyl nitroalkenes, further investigation could optimize reaction conditions to improve yields, which have been recorded at 71% in solvents like N,N-Dimethylformamide (DMF). rsc.org Other systems, such as those employing iodine/tert-butyl hydroperoxide (I2/TBHP), have also been explored but show potential for improvement to minimize the formation of byproducts like vinyl sulfones. rsc.org

Palladium and iridium-catalyzed reactions represent another significant frontier. acs.org Iridium catalysis, for instance, has been successful in the allylation of sodium sulfinates to produce branched allyl sulfones with high enantioselectivity. acs.org Future work could adapt these systems for the direct synthesis of chiral this compound. Similarly, palladium-catalyzed multicomponent reactions, which couple allyl esters, alkyl bromides, and a sulfur dioxide source, could be tailored for the one-pot synthesis of this target molecule. acs.org

A particularly innovative approach involves dual cobalt-photoredox catalysis. acs.orgsmolecule.com This system has proven uniquely effective for the substitution of allyl sulfones, a transformation not readily achieved with other noble-metal catalysts. acs.org The 4-chlorophenylsulfonyl group has been shown to be a good leaving group in these reactions; it is anticipated that the analogous 4-bromophenylsulfonyl moiety in this compound would exhibit similar or enhanced reactivity, opening avenues for novel C-C and C-heteroatom bond formations. acs.orgsmolecule.com The development of photoinduced, iron-catalyzed decarboxylation methods also presents a mild and efficient alternative for synthesizing sulfones that warrants further investigation. acs.org

Catalyst SystemReactant TypeKey FeatureReference
FeCl3 / DMFβ-Alkyl nitroalkenesSelective formation of allyl sulfone rsc.org
Iridium / Chiral LigandsSodium sulfinates, Allylic carbonatesHigh enantioselectivity for branched isomers acs.org
Palladium / PPh3 / Et3BAllylic alcoholsIn situ activation of alcohols acs.org
Cobalt / PhotoredoxAllyl sulfonesUnique C-S bond cleavage and substitution acs.orgsmolecule.com
Cesium Carbonate (Cs2CO3)Morita-Baylis-Hillman adductsMetal-free radical sulfonylation bohrium.com

Development of New Synthetic Transformations

The true potential of this compound lies in its application as a versatile building block in organic synthesis. Its structure allows it to function as a "chemical chameleon" or a 1,1-dipole synthon, capable of acting as both a nucleophile and an electrophile. acs.orgsmolecule.com

Future research will likely exploit this dual reactivity. A primary area of development is the sequential α-alkylation and allylic substitution. acs.orgchemimpex.com Following deprotonation at the α-position, the resulting carbanion can be alkylated. Subsequently, the sulfonyl group can act as a leaving group in a transition-metal-catalyzed allylic substitution, enabling the construction of complex molecular architectures. acs.org Cobalt-catalyzed systems are particularly promising for this second step due to their unique ability to facilitate the challenging C–S bond cleavage with high regioselectivity for branched products. acs.orgsmolecule.com Overcoming challenges such as the potential for isomerization to the thermodynamically more stable vinyl sulfone during workup will be a key aspect of this research. acs.org

Another avenue for new transformations involves visible-light-promoted, metal-free reactions. Aryl radicals, generated from precursors like arylazo sulfones, can react with allyl sulfones to form new C-C bonds, yielding substituted allylarenes. acs.org Applying this methodology to this compound could provide a green and efficient route to a variety of complex aromatic compounds. The development of catalyst- and additive-free hydrosulfonylation of 1,3-dienes with sulfinic acids also points towards more sustainable synthetic routes. mdpi.com The resulting allyl sulfone products can undergo further derivatization, such as base-mediated alkylation or epoxidation, to create valuable scaffolds for bioactive molecules. mdpi.com

Expansion of Advanced Material Applications

While direct applications of this compound in materials science are not yet established, its constituent functional groups suggest significant future potential. mdpi.comnih.gov Research is anticipated to explore its use as a monomer or modifier in the creation of high-performance polymers and specialty materials. chemimpex.comchemimpex.com

The allyl functionality makes the compound a candidate for polymerization. Specifically, β-allyl sulfones can act as addition-fragmentation chain transfer (AFCT) agents in radical polymerizations. rsc.orgresearchgate.net This allows for the regulation of polymer network formation, leading to materials with reduced shrinkage stress, sharpened glass transitions, and improved impact resistance. rsc.orgresearchgate.net Future studies could incorporate this compound into dimethacrylate or other resin systems to create advanced composites with enhanced mechanical and thermal properties. rsc.orgacs.org

The aryl sulfone group is a well-known component of high-performance thermoplastics like poly(aryl ether sulfone)s (PAES). wikipedia.org These materials are prized for their exceptional thermal stability, chemical resistance, and mechanical toughness, finding use in membranes for gas separation and water treatment, medical devices, and electronics. wikipedia.orghep.com.cngoogle.comresearchgate.net The incorporation of this compound as a comonomer could introduce reactive sites for cross-linking or post-polymerization modification. The presence of the bromine atom could also impart flame retardant properties and increase the refractive index of the resulting polymers, which is desirable for optical applications. researchgate.net Furthermore, pendant sulfone/phenoxazine-based polymers have been synthesized from 4-bromophenyl vinyl sulfide (B99878) and shown to exhibit thermally activated delayed fluorescence (TADF), suggesting a pathway for developing new organic light-emitting diode (OLED) materials. acs.org

Computational Studies and Mechanistic Predictions

To guide the efficient development of the catalytic systems and synthetic transformations described above, computational studies will be indispensable. Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms, predicting outcomes, and understanding the origins of selectivity. rsc.orgbiosynth.com

Future computational work on this compound will likely focus on several key questions. Mechanistic predictions for its synthesis via different catalytic cycles (e.g., iron, palladium, cobalt) can help optimize reaction conditions and catalyst design. rsc.org For its use in subsequent transformations, DFT can model the transition states of competing reaction pathways, such as the desired (2+2) cycloaddition versus an undesired Belluš–Claisen-type rearrangement, providing insights into how to control chemoselectivity. google.com

Computational studies can also predict regioselectivity in reactions like the cobalt-catalyzed allylic substitution, explaining why branched products are favored. acs.orgwikipedia.org Furthermore, calculations can quantify the electronic effects of the 4-bromophenyl group, rationalizing its leaving group ability and its influence on the reactivity of the allyl system. acs.org Understanding the energetics of intermediates and transition states can guide the rational design of substrates and catalysts to achieve desired synthetic outcomes with high efficiency and selectivity. google.comresearchgate.net

Q & A

Q. What electrochemical methods are effective for synthesizing allyl 4-bromophenyl sulfone, and how do reaction parameters influence yield?

Allyl sulfones, including derivatives like this compound, can be synthesized via electrochemical sulfonation of allyl trifluoroborates with sulfinates. Key parameters include solvent choice (e.g., acetonitrile/water mixtures), electrode materials (graphite or platinum), and current density (2–5 mA/cm²). Adjusting these parameters optimizes yield and minimizes byproducts like overoxidized sulfones. Continuous flow systems enhance scalability, achieving gram-scale production with >85% yield .

Q. What analytical techniques are critical for characterizing this compound and verifying purity?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) are essential. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection validate purity (>98%). Differential scanning calorimetry (DSC) confirms thermal stability, while X-ray crystallography resolves stereochemistry in crystalline derivatives .

Q. How does the 4-bromophenyl group influence the compound’s stability during storage and handling?

The electron-withdrawing bromine substituent enhances stability by reducing nucleophilic susceptibility. Storage under inert gas (argon) at −20°C in amber vials prevents photodegradation. Kinetic studies in aprotic solvents (e.g., DMF) show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges in cobalt-photoredox-catalyzed allylic substitution of this compound?

Regioselectivity is influenced by the sulfone’s electronic environment. The 4-bromo group stabilizes transition states via resonance, favoring α-position substitution. However, competing β-elimination can occur under strong base conditions. Quenching reactions with mild proton sources (e.g., NH₄Cl) and low-temperature (−78°C) lithiation mitigate isomerization, achieving >90% α-selectivity .

Q. How can photoredox catalysis enable cross-coupling of this compound with aryl halides?

Nickel-catalyzed photoredox systems (e.g., NiCl₂·dme with Ir(ppy)₃) utilize the sulfone as a radical trap. Visible light (450 nm) excites the photocatalyst, generating aryl radicals via single-electron transfer (SET). The sulfone’s C–S bond undergoes oxidative addition to Ni(0), followed by reductive elimination to form C–C bonds. Yields exceed 70% with electron-deficient aryl halides (e.g., 4-iodonitrobenzene) .

Q. What role does the sulfone group play in electrogenerated base (EGB)-promoted cycloadditions?

The sulfone stabilizes carbanion intermediates via conjugation, enabling [4+4] cycloadditions with electron-deficient alkenes (e.g., divinyl sulfone). Cyclic voltammetry in DMF with tetrabutylammonium fluoride (TBAF) as a base reveals reversible reduction peaks (−1.8 V vs. Ag/AgCl), confirming anion radical formation. This method constructs 8-membered rings in moderate yields (45–60%) .

Q. How do steric/electronic effects of the 4-bromo substituent impact bromination kinetics in allyl sulfones?

Comparative kinetic studies show bromine addition to α,β-unsaturated sulfones is accelerated by electron-withdrawing groups (EWGs). The 4-bromo substituent increases the double bond’s electrophilicity, reducing activation energy (ΔG‡ ≈ 15 kcal/mol vs. 18 kcal/mol for non-brominated analogs). Second-order rate constants (k₂) in CCl₄ at 30°C are ~2.5 × 10⁻³ L·mol⁻¹·s⁻¹ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.